![molecular formula C19H24N2O6 B2813758 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid CAS No. 1042701-26-7](/img/structure/B2813758.png)
5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is a complex organic compound with a molecular formula of C19H24N2O6. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, often associated with various biological activities. The presence of multiple oxo groups and a phenethyloxy moiety suggests potential reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative, such as 1-benzylpiperazine, the compound undergoes N-alkylation with 2-bromo-2-(phenethyloxy)acetone to introduce the phenethyloxyethyl group.
Oxidation Steps: The intermediate is then subjected to oxidation reactions to introduce the oxo groups. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Final Coupling and Cyclization: The final step involves coupling the oxidized intermediate with a suitable pentanoic acid derivative, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.
Substitution: The phenethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Additional oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its structure allows for the exploration of interactions with various biological targets.
Medicine
Medically, compounds with piperazine rings are often investigated for their potential as pharmaceuticals. This compound could be a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The phenethyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler piperazine derivative with stimulant properties.
2-(2-Phenylethyl)piperazine: Another piperazine derivative with potential biological activity.
5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}hexanoic acid: A structurally similar compound with an extended carbon chain.
Uniqueness
5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple oxo groups and the phenethyloxy moiety distinguishes it from simpler piperazine derivatives, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
5-oxo-5-[3-oxo-2-[2-oxo-2-(2-phenylethoxy)ethyl]piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c22-16(7-4-8-17(23)24)21-11-10-20-19(26)15(21)13-18(25)27-12-9-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWBUUPPFQFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
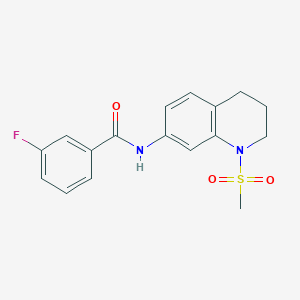
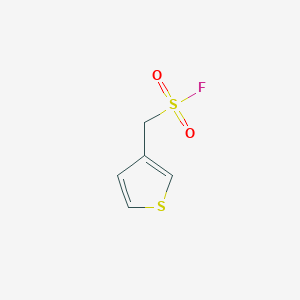
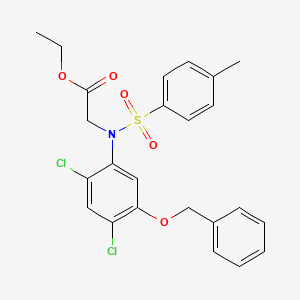

![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)

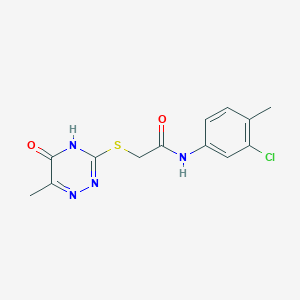
![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)
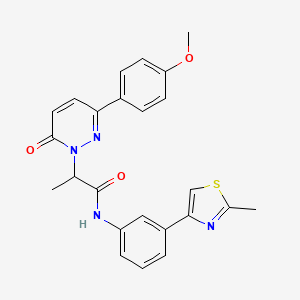
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
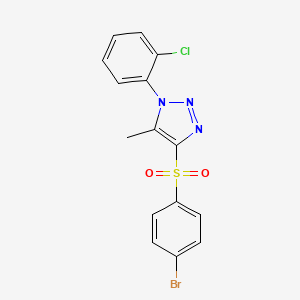
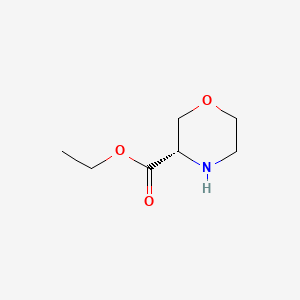
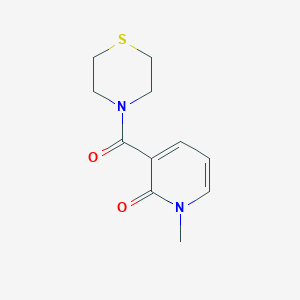
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)
